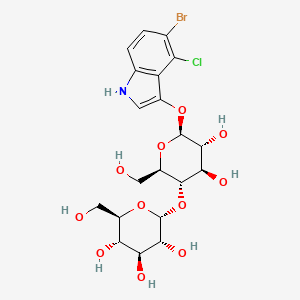
5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside: is a chromogenic substrate used in various biochemical assays. It is particularly useful in histochemical and microbiological applications due to its ability to produce a colored product upon enzymatic hydrolysis. This compound is often employed to detect the presence of specific enzymes, such as β-glucosidase, in various biological samples .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with cellobiose under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a stable form suitable for commercial use .
化学反应分析
Types of Reactions:
Oxidation: 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside can undergo oxidation reactions, leading to the formation of colored products.
Common Reagents and Conditions:
Oxidizing Agents: Atmospheric oxygen or specific oxidizing agents can be used for oxidation reactions.
Enzymes: β-glucosidase is commonly used for hydrolysis reactions.
Major Products:
Oxidation Products: Colored indigo derivatives.
Hydrolysis Products: 5-Bromo-4-chloro-3-indoxyl and cellobiose.
科学研究应用
Chemistry:
Biology:
- Employed in histochemical staining to visualize enzyme distribution in tissues .
- Used in microbiological assays to identify specific bacterial strains based on enzyme activity .
Medicine:
Industry:
作用机制
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside involves its enzymatic hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity .
相似化合物的比较
- 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
- 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt
- 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Uniqueness: 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside is unique due to its specific application in detecting β-glucosidase activity. Its ability to produce a distinct color change upon enzymatic hydrolysis makes it particularly valuable in various biochemical assays .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDHJGGJYHESA-QBUQATDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 5-bromo-4-chloro-3-indoxyl-β-D-cellobioside enable the differentiation of Enterobacter sakazakii on the chromogenic agar, ESPM?
A1: ESPM utilizes two chromogenic substrates: 5-bromo-4-chloro-3-indoxyl-α-D-glucopyranoside and 5-bromo-4-chloro-3-indoxyl-β-D-cellobioside. [] While the exact mechanism of action is not detailed in the paper, it's likely that E. sakazakii possesses enzymes capable of cleaving these substrates. This cleavage releases the chromophore, resulting in the characteristic blue-black colonies observed on the ESPM. [] Other enteric organisms may lack the specific enzymes needed for this cleavage, leading to colonies with different colors or no color change. This difference in enzymatic activity allows for visual differentiation of E. sakazakii from other microorganisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














